[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate
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Overview
Description
[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate is a complex organic compound that features a cyanocyclohexyl group, a carbamoyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate typically involves multiple steps:
Formation of the Indole Acetate: The indole moiety is first functionalized to form 2-(1H-indol-3-yl)acetate. This can be achieved through esterification reactions involving indole-3-acetic acid and appropriate alcohols under acidic conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group is introduced via a nucleophilic substitution reaction. Cyclohexylamine is reacted with cyanogen bromide to form 1-cyanocyclohexylamine.
Coupling Reaction: The final step involves coupling the 1-cyanocyclohexylamine with the indole acetate derivative. This is typically done using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The cyanocyclohexyl group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the cyanocyclohexyl group.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the cyanocyclohexyl group can modulate the compound’s overall bioactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate can be compared with other compounds that have similar structural features:
This compound: vs. : The position of the indole substitution can significantly affect the compound’s reactivity and bioactivity.
This compound: vs. : The indole moiety can be replaced with a pyrrole moiety, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique structure allows it to undergo a variety of chemical reactions and be used in diverse scientific research applications
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c20-13-19(8-4-1-5-9-19)22-17(23)12-25-18(24)10-14-11-21-16-7-3-2-6-15(14)16/h2-3,6-7,11,21H,1,4-5,8-10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKVZWIFOUYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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